

Unveiling the Landscape of Cellular Membranes: A Technical Guide to Nbd-X PE

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Compound of Interest

Compound Name: Nbd-X PE

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structure and chemical properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (Nbd-PE), a powerful fluorescent lipid probe. This document provides a comprehensive overview of its characteristics, experimental applications, and the methodologies to effectively utilize this tool in cellular and drug development research.

Core Structure and Chemical Properties

Nbd-PE is a derivative of phosphatidylethanolamine (PE) where the headgroup is covalently labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD). The "X" in "Nbd-X PE" typically denotes the fatty acid chains attached to the glycerol backbone. A common variant is 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, where both fatty acid chains are palmitic acid (16:0). This structure allows Nbd-PE to seamlessly integrate into cellular membranes, enabling the investigation of membrane dynamics and lipid trafficking.^{[1][2]}

The fluorescence of the NBD group is highly sensitive to the polarity of its environment, a property that is leveraged in many of its applications.^[3] In a hydrophobic environment, such as within a lipid bilayer, its fluorescence intensity increases.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for a common form of Nbd-PE.

Table 1: Physicochemical Properties of Nbd-PE

Property	Value	Reference
Chemical Name	Triethylammonium (R)-2,3-bis(palmitoyloxy)propyl(2-((7-nitrobenzo[c][4]oxadiazol-4-yl)amino)ethyl)phosphate	
Molecular Formula	C43H75N4O11P.C6H15N	
Molecular Weight	956.26 g/mol	
CAS Number	178119-00-1	
Solubility	Soluble to 0.50 mM in methanol with sonication.	
Purity	≥95%	
Storage	Store at -20°C.	

Table 2: Photophysical Properties of Nbd-PE

Property	Value	Reference
Excitation Maximum (λ_{ex})	~463 nm	
Emission Maximum (λ_{em})	~536 nm	
Extinction Coefficient (ϵ)	22,000 M ⁻¹ cm ⁻¹	
Emission Color	Green	
Quantum Yield (Φ)	~0.32 (in membranes)	

Experimental Protocols and Applications

Nbd-PE is a versatile tool employed in a variety of experimental contexts to probe cellular structure and function. Below are detailed methodologies for some of its key applications.

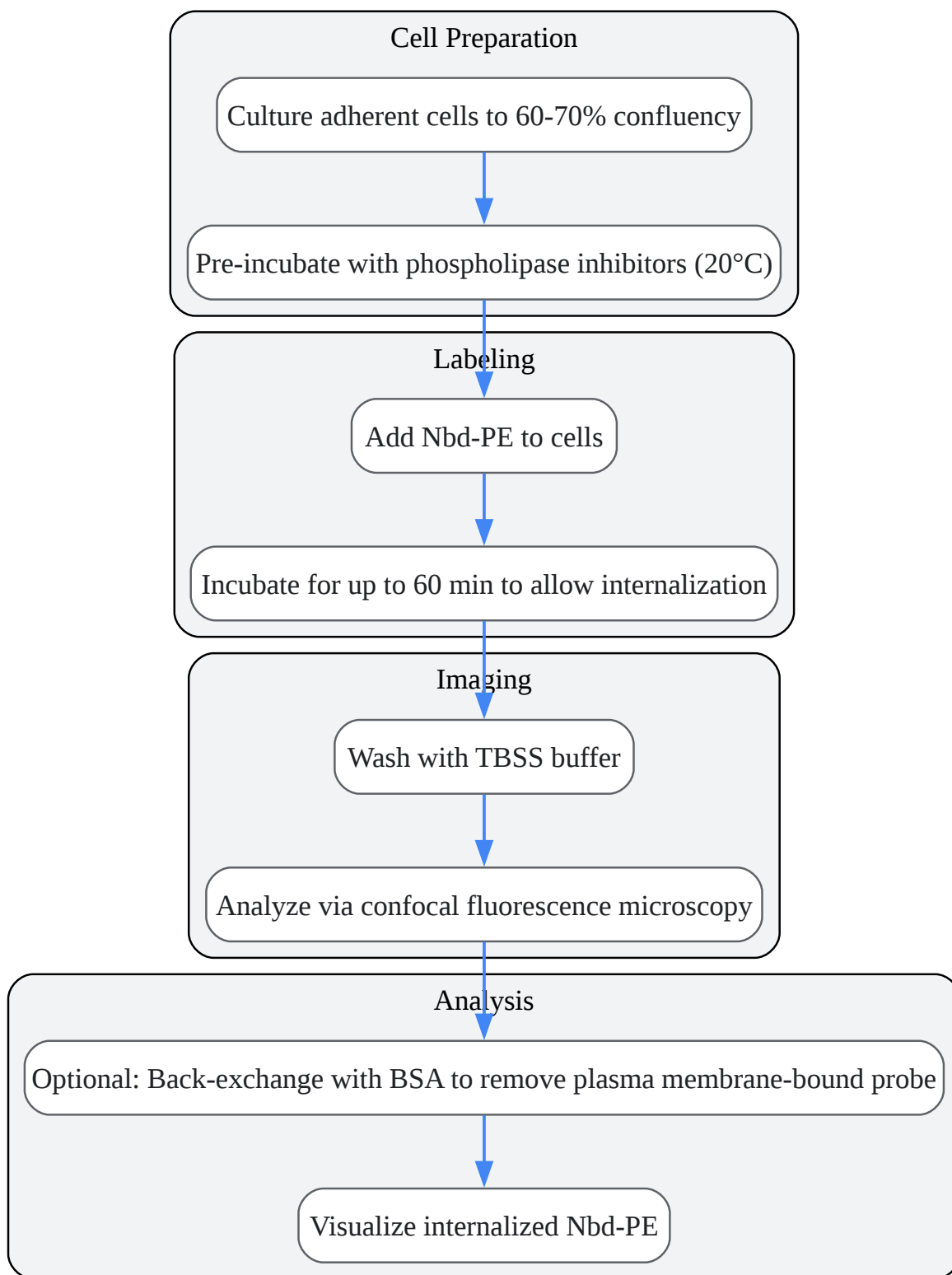
Synthesis of Nbd-PE

Nbd-PE can be synthesized by the alkylation of the free amino group of phosphatidylethanolamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl). The resulting fluorescently labeled phospholipid is then purified using silicic acid chromatography.

Visualizing Lipid Uptake and Trafficking via Confocal Microscopy

This protocol allows for the qualitative and quantitative assessment of NBD-lipid internalization and its subsequent trafficking within mammalian cells.

Experimental Workflow for Confocal Microscopy of Nbd-PE Uptake



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Caption: Workflow for visualizing Nbd-PE uptake by confocal microscopy.

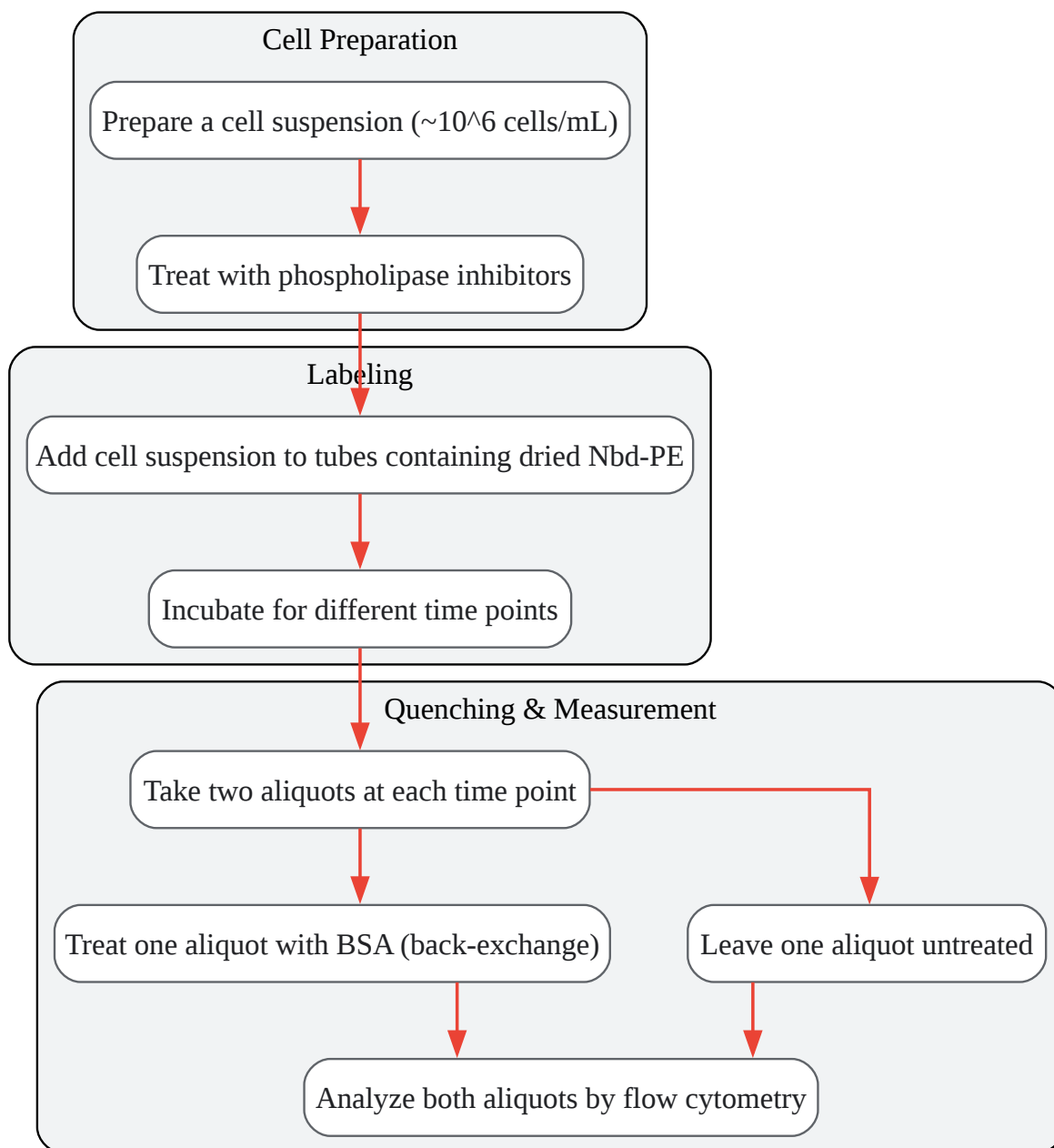
Methodology:

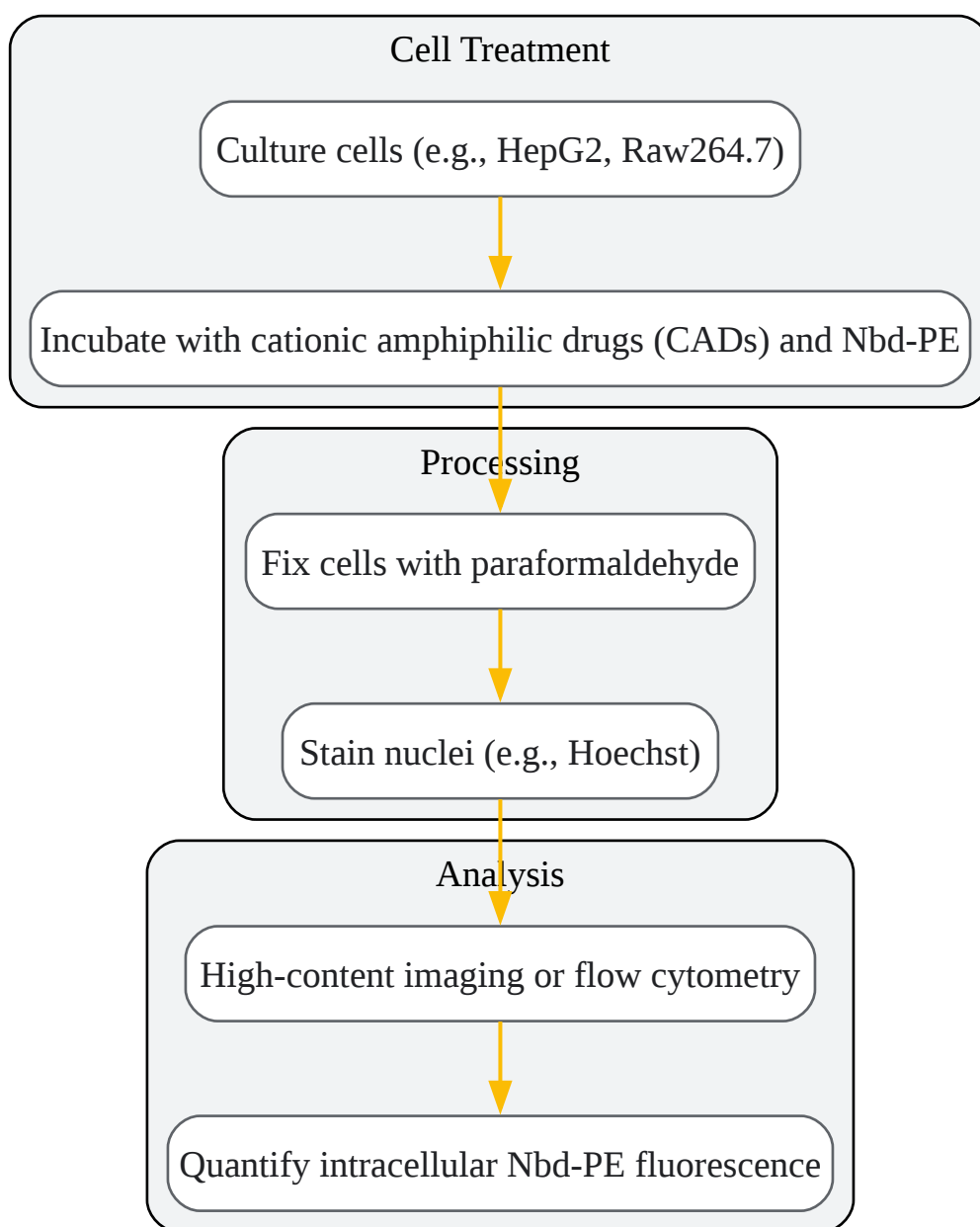
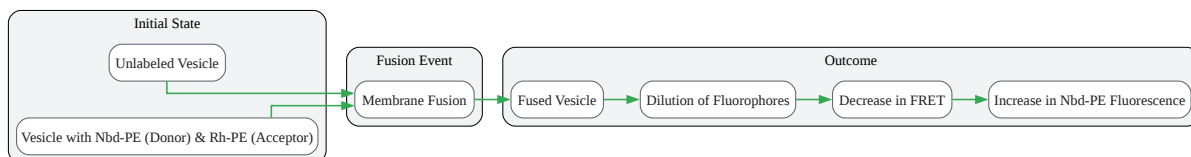
- **Cell Preparation:** Culture adherent mammalian cells to approximately 60-70% confluency. To prevent metabolic degradation of the probe, pre-incubate the cells with phospholipase inhibitors at 20°C.
- **Labeling:** Supplement the cells with Nbd-PE and incubate for up to 60 minutes to allow for internalization.
- **Washing and Imaging:** Wash the cells with a suitable buffer (e.g., TBSS) to remove excess probe. Image the cells using a confocal fluorescence microscope.
- **Analysis:** Uptake of Nbd-PE results in intracellular labeling. To specifically visualize the internalized pool of the probe, a back-exchange step with bovine serum albumin (BSA) can be performed to remove non-internalized Nbd-PE from the plasma membrane.

Quantifying Lipid Internalization with Flow Cytometry

This method provides a quantitative analysis of NBD-lipid uptake across a large cell population, which is particularly useful for studying lipid transporter activities at the plasma membrane.

Experimental Workflow for Flow Cytometry-based Nbd-PE Uptake Assay





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